Methyl 2-(3-chloropyrazin-2-yl)acetate
Description
Methyl 2-(3-chloropyrazin-2-yl)acetate is an organic compound featuring a pyrazine ring substituted with a chlorine atom at position 3 and a methyl ester group attached via a two-carbon chain at position 2. Pyrazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which facilitates π-π interactions and hydrogen bonding.
Properties
IUPAC Name |
methyl 2-(3-chloropyrazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6(11)4-5-7(8)10-3-2-9-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVRDNQFYBHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloropyrazin-2-yl)acetate typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group is converted into a methyl ester group. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloropyrazin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative with a hydrogen atom replacing the chlorine atom.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the dechlorinated pyrazine derivative.
Oxidation Reactions: The major product is 3-chloropyrazine-2-carboxylic acid.
Scientific Research Applications
Methyl 2-(3-chloropyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloropyrazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to the desired biological or chemical effects. Detailed studies on its binding interactions and structure-activity relationships are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-chloropyrazin-2-yl)-2-methylpropanoate
- Structure : Features a branched ethyl ester chain and a methyl group on the acetate backbone.
- The ethyl ester may also confer higher lipophilicity, influencing bioavailability in pharmaceutical contexts .
Ethyl 2-(6-chloropyridazin-3-yl)acetate
- Structure : Substitutes pyrazine with pyridazine (a diazine with adjacent nitrogen atoms) and places chlorine at position 6.
- Key Differences : Pyridazine’s electronic structure (two adjacent N atoms) alters aromaticity and dipole moments compared to pyrazine. The chlorine position (6 vs. 3) may affect regioselectivity in further functionalization reactions .
Methyl 2-[(3-Chloropyrazin-2-yl)amino]acetate
- Structure: Introduces an amino group between the pyrazine ring and the ester.
- Key Differences: The amino linker enables hydrogen bonding, enhancing solubility in polar solvents. This modification could stabilize intermediates in medicinal chemistry applications, such as protease inhibitors .
Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate
- Structure : Replaces pyrazine with a pyrazole ring bearing chlorophenyl and phenyl substituents.
- Key Differences : The pyrazole core introduces a five-membered aromatic system with distinct electronic properties. The ethoxyacetate group may influence metabolic stability in agrochemicals .
Structural and Functional Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
